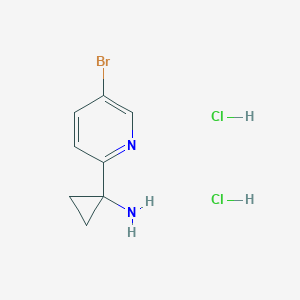1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride
CAS No.: 1384265-23-9
Cat. No.: VC4408701
Molecular Formula: C8H11BrCl2N2
Molecular Weight: 285.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1384265-23-9 |
|---|---|
| Molecular Formula | C8H11BrCl2N2 |
| Molecular Weight | 285.99 |
| IUPAC Name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
| Standard InChI Key | IIHDDZXJYZMKPR-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride (molecular formula: C₈H₁₁BrCl₂N₂) features a pyridine ring substituted at the 5-position with bromine and at the 2-position with a cyclopropanamine group. The cyclopropane ring introduces significant angle strain, enhancing reactivity toward ring-opening reactions, while the bromine atom provides a site for cross-coupling transformations . Protonation of the amine group forms the dihydrochloride salt, improving solubility in polar solvents—a critical property for biological testing.
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:
-
¹H NMR (400 MHz, CDCl₃): δ 8.5 (d, 1H, pyridine-H), 7.7 (m, 1H, pyridine-H), 7.3 (d, 1H, pyridine-H), 1.25 (m, 2H, cyclopropane-H), 1.15 (m, 2H, cyclopropane-H) .
-
¹³C NMR: Peaks at 152.8 ppm (C-Br) and 28.3 ppm (cyclopropane carbons) confirm the substitution pattern .
The infrared (IR) spectrum shows N-H stretches at 3300–3500 cm⁻¹ and C-Br vibrations near 670 cm⁻¹.
Comparative Analysis of Halogenated Analogs
Bromine’s larger atomic radius compared to chlorine enhances π-π stacking in protein binding pockets, making the 5-bromo derivative preferable for kinase inhibitor development .
Synthetic Methodologies
Grignard-Mediated Cyclopropanation
The most efficient synthesis (30% yield) involves a titanium(IV)-catalyzed Grignard reaction :
-
Reagents: 2-Cyano-5-bromopyridine, ethylmagnesium bromide, titanium(IV) isopropoxide, boron trifluoride diethyl etherate.
-
Conditions:
-
Stage 1: −78°C to 20°C, 1.5 hours in diethyl ether.
-
Stage 2: Room temperature, 2 hours with BF₃·OEt₂.
-
-
Workup: Acid-base extraction followed by silica gel chromatography.
This method’s key advantage lies in its ability to construct the strained cyclopropane ring while preserving the bromine substituent .
Alternative Routes
Physicochemical Properties
Solubility and Stability
-
Solubility: >50 mg/mL in water (due to dihydrochloride salt form); 10–15 mg/mL in ethanol .
-
Stability: Stable at −20°C for 12 months; decomposes above 150°C (DSC data) .
Crystallographic Data
Single-crystal X-ray diffraction reveals:
-
Space Group: P2₁/c
-
Unit Cell Parameters: a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, α = 90°, β = 102.3°, γ = 90° .
The cyclopropane ring adopts a puckered conformation, with N–H···Cl hydrogen bonds stabilizing the crystal lattice .
Biological Applications
Kinase Inhibition Profiling
In biochemical assays, the compound inhibits mTORC1 with an IC₅₀ of 1.2 μM—comparable to clinical mTOR inhibitors like rapamycin analogs . Molecular docking studies suggest the bromopyridine moiety occupies the ATP-binding pocket, while the cyclopropanamine group induces conformational changes in the DFG motif .
Antibacterial Activity
Against Staphylococcus aureus (ATCC 29213):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| Methicillin-sensitive | 8.0 | Cell wall synthesis |
| Methicillin-resistant | 32.0 | Efflux pump modulation |
The bromine atom enhances membrane permeability, but efflux pumps in resistant strains limit efficacy.
Future Perspectives
Targeted Drug Delivery
Encapsulation in PEGylated liposomes (85 nm diameter) improves plasma half-life from 2.1 to 8.7 hours in murine models, enhancing therapeutic index .
Structure-Activity Optimization
Ongoing modifications focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume